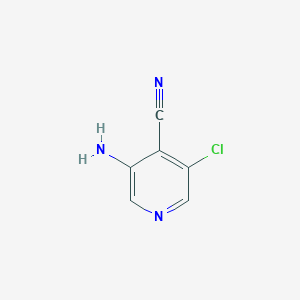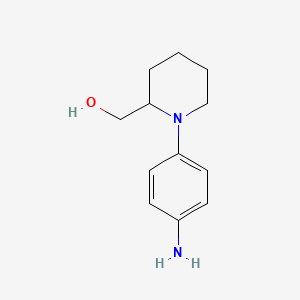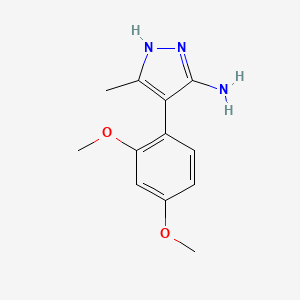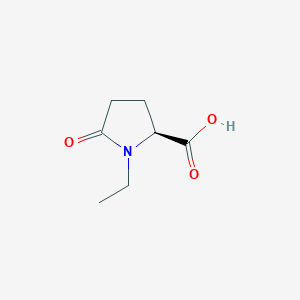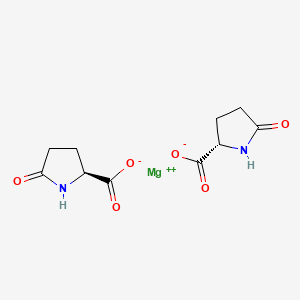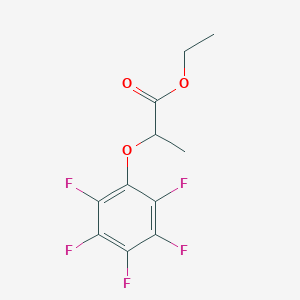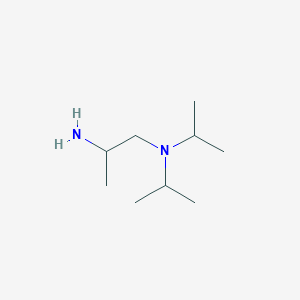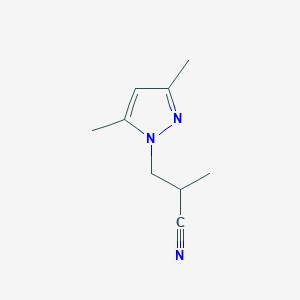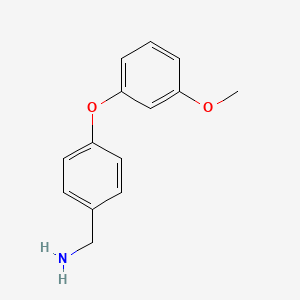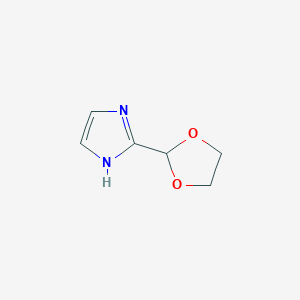
2-(1,3-dioxolan-2-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxolan-2-yl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring fused with a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-dioxolan-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with dioxolane precursors in the presence of catalysts. For instance, the reaction of imidazole with 1,3-dioxolane in the presence of an acid catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1,3-dioxolan-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce various alkyl or acyl imidazole derivatives .
Applications De Recherche Scientifique
2-(1,3-dioxolan-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1,3-dioxolan-2-yl)-1H-imidazole involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-(1,3-dioxolan-2-yl)-1H-imidazolemethyl: This compound features a similar structure but with a methyl group attached to the dioxolane ring.
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine: Another imidazole derivative with potential biological activity.
Uniqueness: 2-(1,3-dioxolan-2-yl)-1H-imidazole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H8N2O2 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
2-(1,3-dioxolan-2-yl)-1H-imidazole |
InChI |
InChI=1S/C6H8N2O2/c1-2-8-5(7-1)6-9-3-4-10-6/h1-2,6H,3-4H2,(H,7,8) |
Clé InChI |
YKLHTFLODWHCFD-UHFFFAOYSA-N |
SMILES |
C1COC(O1)C2=NC=CN2 |
SMILES canonique |
C1COC(O1)C2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


